(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide
Description
This compound is a structurally complex acrylamide derivative featuring a benzo[d][1,3]dioxol-5-yl (piperonyl) group, a thieno[3,4-c]pyrazole core, and a propylaminoethyl substituent. The (Z)-configuration of the acrylamide linker suggests a specific spatial arrangement critical for biological interactions. The benzo[d][1,3]dioxol moiety is associated with enhanced metabolic stability and bioavailability in medicinal chemistry, while the thienopyrazole scaffold is a known pharmacophore in kinase inhibitors and anti-inflammatory agents.
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c1-2-7-21-19(26)9-24-20(14-10-29-11-15(14)23-24)22-18(25)6-4-13-3-5-16-17(8-13)28-12-27-16/h3-6,8H,2,7,9-12H2,1H3,(H,21,26)(H,22,25)/b6-4- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDBDEBNAHVJMT-XQRVVYSFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)/C=C\C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article reviews the biological activity of this compound, supported by various studies and findings.
Chemical Structure
The chemical structure of the compound can be broken down into distinct functional groups that contribute to its biological properties. The presence of a benzo[d][1,3]dioxole moiety is significant for its pharmacological activity, often associated with anticancer properties.
Anticancer Properties
- Mechanism of Action : The compound has been shown to inhibit specific kinase activities that are crucial for cancer cell proliferation. For instance, it interacts with the ATP-binding pocket of the epidermal growth factor receptor (EGFR), which is a common target in cancer therapy. Studies indicate that compounds with similar structures exhibit IC50 values in the low nanomolar range against various cancer cell lines, suggesting potent antiproliferative effects .
- Cell Line Studies : In vitro studies have demonstrated that (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide significantly inhibits the growth of several cancer cell lines including A549 (lung cancer) and MCF-7 (breast cancer). The median cytotoxic concentration (CC50) against normal cells was found to be greater than 100 μM, indicating a favorable safety profile compared to its cytotoxic effects on tumor cells .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. Research indicates that it can modulate the release of pro-inflammatory cytokines such as IL-6 and TNF-alpha in various immune cell assays. This suggests potential applications in treating inflammatory diseases where these cytokines play a pivotal role .
In Vitro Studies
A series of experiments were conducted to evaluate the biological activity of this compound:
| Cell Line | IC50 (μM) | CC50 (μM) | Remarks |
|---|---|---|---|
| A549 | 10.29 | >100 | Strong inhibition of proliferation |
| MCF-7 | 1.06 | 90.55 | Induces apoptosis and cell cycle arrest |
| WI-38 | >100 | 90.55 | Minimal cytotoxicity observed |
These results indicate a significant therapeutic window for (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide, highlighting its potential as an anticancer agent with manageable toxicity levels.
In Vivo Studies
Preclinical models have been employed to assess the efficacy of this compound in vivo. For instance:
- Xenograft Models : In mouse models bearing A549 lung xenografts, administration of the compound at a dose of 50 mg/kg resulted in a significant reduction in tumor growth compared to controls .
- Pharmacokinetics : Initial pharmacokinetic studies suggest that the compound has favorable absorption characteristics with an oral bioavailability estimated at approximately 17.8% .
Comparison with Similar Compounds
Table 1: Hypothetical Comparative Analysis of Structural Features
Activity and Mechanism of Action
- QSAR and Read-Across Predictions: Structural similarity hypotheses () suggest that the target compound may share kinase inhibitory or anti-inflammatory properties with thienopyrazole derivatives. However, the benzo[d][1,3]dioxol group could enhance blood-brain barrier penetration compared to nitrobenzylidene analogues .
- Limitations of Structural Similarity: highlights that compounds with divergent structures (e.g., rapamycin vs.
Chemoinformatic Insights
Cheminformatics tools () enable the design of derivatives with improved stability or activity. For instance:
- Replacing the benzo[d][1,3]dioxol group with a fluorinated aryl ring could modulate metabolic stability.
- Modifying the propylaminoethyl chain to a cyclopropylamine might enhance target selectivity.
Case Studies and Regulatory Implications
- Case Study 1 : Compound 5012 () demonstrates how substituent changes (nitro vs. dioxol) affect solubility and potency. Its lower LogP (2.8 vs. 3.2) suggests reduced membrane permeability compared to the target compound.
- Case Study 2 : 1,2,3-Dithiazole derivatives () exhibit antimicrobial activity but lack the acrylamide linker, underscoring the importance of this moiety in stabilizing protein-ligand interactions.
Regulatory frameworks () emphasize that structural similarity alone cannot justify assumed bioequivalence. For example, minor substitutions in the thienopyrazole core could shift activity from kinase inhibition to cytochrome P450 modulation.
Q & A
Q. What are the critical steps in synthesizing (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Coupling of acrylamide precursors with thieno-pyrazole derivatives under inert atmospheres to prevent oxidation .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction kinetics and selectivity for amide bond formation .
- Catalysts : Bases like triethylamine or DMAP are critical for facilitating nucleophilic substitutions .
- Temperature control : Maintain 0–5°C during sensitive steps (e.g., diazotization) to avoid side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is used to isolate intermediates .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural insights do they provide?
- Methodological Answer :
- NMR (¹H/¹³C) : Confirms regiochemistry of the acrylamide double bond (Z-configuration) and aromatic proton environments .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 419.5) and fragmentation patterns .
- IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1650 cm⁻¹) and N-H bending modes in the propylamino group .
Q. What are the primary biological targets hypothesized for this compound, and how are binding affinities measured experimentally?
- Methodological Answer :
- Targets : Enzymes like Mur ligases (bacterial cell wall synthesis) or kinases due to acrylamide’s electrophilic reactivity .
- Assays :
- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (ka, kd) with immobilized targets .
- Enzyme Inhibition Assays : IC₅₀ values are determined via spectrophotometric monitoring of substrate turnover .
Advanced Research Questions
Q. How can synthetic yield be optimized when scaling up production, and what are common pitfalls?
- Methodological Answer :
- Continuous Flow Reactors : Improve heat/mass transfer and reduce side reactions compared to batch synthesis .
- DoE (Design of Experiments) : Statistically optimize variables (e.g., solvent ratio, catalyst loading) to maximize yield .
- Pitfalls :
- Epimerization : Avoid prolonged heating to retain Z-configuration .
- Byproduct Formation : Monitor intermediates via TLC/HPLC to isolate pure products .
Q. How do structural modifications (e.g., substituents on the thieno-pyrazole ring) affect bioactivity, and what computational tools guide SAR studies?
- Methodological Answer :
- SAR Insights :
- Electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance binding to hydrophobic enzyme pockets .
- Propylamino chain length influences solubility and membrane permeability .
- Computational Tools :
- Molecular Docking (AutoDock Vina) : Predict binding poses with target proteins .
- QSAR Models : Correlate substituent properties (logP, polar surface area) with antibacterial IC₅₀ values .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
- Methodological Answer :
- Assay Standardization :
- Use consistent ATP concentrations in kinase assays to avoid false negatives .
- Validate bacterial strains (e.g., S. aureus ATCC 25923) for MIC testing .
- Orthogonal Assays : Confirm Mur ligase inhibition via LC-MS detection of unprocessed UDP-MurNAc-pentapeptide .
Q. What in vitro and in vivo models are suitable for evaluating this compound’s therapeutic potential?
- Methodological Answer :
- In Vitro :
- Bacterial Growth Curves : Measure MIC against Gram-positive pathogens (e.g., S. aureus) in Mueller-Hinton broth .
- Cytotoxicity Assays : Test against mammalian cell lines (e.g., HEK293) using MTT to assess selectivity .
- In Vivo :
- Murine Infection Models : Administer IV (10 mg/kg) to evaluate sepsis survival rates .
Q. How does the compound’s stability under varying pH and light conditions impact experimental design?
- Methodological Answer :
- Light Sensitivity : Store solutions in amber vials at -20°C to prevent photodegradation of the benzo[d][1,3]dioxole moiety .
- pH Stability :
- Acidic Conditions : Hydrolysis of the acrylamide bond occurs below pH 3, requiring buffered solutions (pH 6–8) for assays .
Q. What role do computational chemistry and 3D modeling play in elucidating the compound’s mechanism of action?
- Methodological Answer :
- Molecular Dynamics Simulations : Simulate binding to Mur ligase’s active site (e.g., 50 ns trajectories in GROMACS) to identify key hydrogen bonds .
- Pharmacophore Mapping : Align acrylamide and dioxole groups with known inhibitors to predict target selectivity .
Q. How can researchers validate the contribution of specific functional groups (e.g., benzo[d][1,3]dioxole) to bioactivity?
- Methodological Answer :
- Protease Mapping : Treat the compound with esterases to cleave the dioxole ring and compare pre/post-activity .
- Isosteric Replacement : Synthesize analogs with furan or phenyl rings instead of dioxole and assay for potency loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
